5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to a class of heterocyclic compounds known for their biological activity, particularly in antifungal and anticancer research. The molecular formula of this compound is C15H18N6S, and it has garnered interest due to its unique structure and properties.
This compound is classified under triazole derivatives, which are known for their diverse pharmacological properties. The source of this compound includes various chemical suppliers and research articles that discuss its synthesis and biological applications. Notably, it has been referenced in studies exploring the synthesis of novel triazole compounds and their biological activities against various pathogens .
The synthesis of 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps of organic reactions:
The reaction conditions often involve controlling temperature and pressure to optimize yields. Industrial production may utilize continuous flow reactors for efficiency .
The molecular structure of 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C15H18N6S |
Molecular Weight | 318.41 g/mol |
IUPAC Name | 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol |
InChI Key | PPJSMGLGDHIZPA-UHFFFAOYSA-N |
SMILES | CC(C)N=C(N)C(=S)N=C(N)C(=N)C |
The structure features a triazole ring fused with a pyrazolo-pyridine moiety, contributing to its biological activity .
5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can participate in several chemical reactions:
These reactions are vital for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific biological targets such as enzymes or receptors:
The exact pathways depend on the specific biological context and target interactions .
Key physical and chemical properties of 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for determining the compound's usability in various applications .
5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: